6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The compound features a fused bicyclic structure, which includes both an imidazole and a pyridine ring, making it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps . Industrial production methods often employ solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound inhibits key enzymes and proteins essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine N-oxides: Formed through oxidation reactions and used in various chemical applications.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H8ClFN2 |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
6-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H |
InChI Key |
JNOOPKYNZKRSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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